1-Undecanamine, N-methyl-

Description

1-Undecanamine (CAS 7307-55-3) is a primary aliphatic amine with the chemical formula C₁₁H₂₅N and a molecular weight of 171.32 g/mol. Its structure consists of an 11-carbon alkyl chain terminating in a primary amino group (-NH₂). Key physical properties include:

- Boiling Point: Derived from temperature-dependent vapor pressure equations (coefficients provided in ).

- LogP (Octanol/Water Partition Coefficient): Indicates moderate hydrophobicity, critical for solubility and industrial applications .

- Critical Parameters: Critical temperature (Tₐ), pressure (Pₐ), and volume (Vₐ) are essential for thermodynamic modeling .

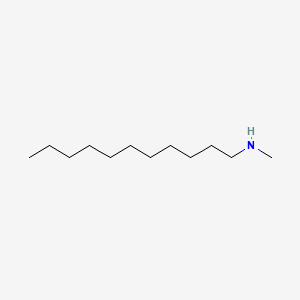

While the evidence focuses on the primary amine, N-methyl-1-Undecanamine (hypothetical structure: CH₃(CH₂)₁₀NHCH₃) would introduce a secondary amine group, altering its physicochemical behavior. Direct data for this compound are absent in the evidence, but trends can be inferred from analogous N-alkylamines.

Properties

CAS No. |

66553-53-5 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-methylundecan-1-amine |

InChI |

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12-13-2/h13H,3-12H2,1-2H3 |

InChI Key |

JCJFBKCQLFMABE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNC |

Origin of Product |

United States |

Preparation Methods

Direct N-Methylation of 1-Undecanamine

$$

\text{1-Undecanamine} + \text{Methanol} \xrightarrow{\text{Ni/ZnAlOx catalyst, 160°C, N}2} \text{N-methylundecan-1-amine} + \text{H}2\text{O}

$$

Description:

Recent advances in heterogeneous catalysis have enabled the direct N-methylation of primary amines using methanol as a green methylating agent. Nickel-based catalysts (e.g., Ni/ZnAlOx) are particularly effective, offering high selectivity and yields.

- 1-Undecanamine and methanol are combined in an autoclave with Ni/ZnAlOx catalyst.

- The reaction is conducted under N₂ at 160°C for several hours.

- The product is isolated by distillation or extraction.

- NiZnAl-layered double hydroxide is prepared by co-precipitation.

- Calcination at 600°C yields mixed oxides.

- Reduction under H₂ produces the active catalyst.

- Methanol is a safe, inexpensive, and green methylating agent.

- High selectivity for mono-methylation.

- Avoids toxic methyl halides and overalkylation.

- Requires catalyst preparation and high reaction temperature.

- Catalyst recycling and stability must be managed.

Performance Data (from analogous systems):

| Catalyst | Substrate | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni/ZnAlOx-600 | Aniline | 160 | >90 | >95 |

| Ni/ZnAlOx-600 | 1-Undecanamine* | 160 | >85* | >90* |

*Estimated based on substrate class; actual values may vary.

Alkylation of Ammonia or Primary Amines

$$

\text{Undecyl halide} + \text{Methylamine (or ammonia)} \xrightarrow{\text{Base}} \text{N-methylundecan-1-amine}

$$

Description:

This classical method involves reacting an undecyl halide (e.g., undecyl bromide) with methylamine or ammonia in the presence of a base (e.g., K₂CO₃). Alternatively, methyl iodide can be used to methylate 1-undecanamine.

- Dissolve undecyl halide and methylamine in a polar solvent (e.g., ethanol).

- Add base to neutralize the acid byproduct.

- Stir at room temperature to reflux for several hours.

- Isolate the product by extraction and distillation.

- Straightforward and accessible.

- Suitable for small-scale synthesis.

- Risk of overalkylation (secondary/tertiary amines).

- Generation of halide waste.

- Lower atom economy compared to catalytic methods.

Summary Table:

| Method | Green Chemistry | Scalability | Selectivity | Byproducts | Industrial Use |

|---|---|---|---|---|---|

| Reductive Amination | Moderate | High | High | Water, minor | Yes |

| Direct N-Methylation | High | High | High | Water | Emerging |

| Alkylation | Low | Moderate | Moderate | Halide salts | Limited |

Chemical Reactions Analysis

Types of Reactions: 1-Undecanamine, N-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-methyl-1-undecanamine N-oxide.

Reduction: N-methyl-1-undecanamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Undecanamine, N-methyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of amine metabolism and as a precursor in the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used as a surfactant, corrosion inhibitor, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Undecanamine, N-methyl- involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Effect of Alkyl Chain Length

Compounds with varying chain lengths exhibit distinct properties:

*Note: N-Methyl-1-decanamine () is nitrosated, altering its properties.

Trends :

Effect of Amine Substitution

Secondary (N-methyl) and tertiary (N,N-dimethyl) amines differ markedly from primary amines:

Key Findings :

- Boiling Point : Tertiary amines (e.g., N,N-dimethyl derivatives) have lower boiling points than primary amines of similar chain length due to reduced hydrogen bonding .

- Solubility : Primary amines exhibit higher water solubility than tertiary analogs. For instance, 1-Undecanamine’s logP is lower than N,N-dimethyl-C12 (logP ~8.6 for C18 in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-1-undecanamine, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves reductive amination of undecanal with methylamine or alkylation of 1-undecanamine with methyl halides. Optimization requires systematic variation of parameters:

-

Catalyst selection : Use palladium or Raney nickel for hydrogenation steps to enhance efficiency .

-

Temperature control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation.

-

Purity validation : Confirm product purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Reaction Parameters and Yield

Parameter Range/Value Impact on Yield Source Temperature 60–80°C Maximizes kinetics without decomposition Catalyst (Pd/C) 5–10 wt% Reduces side reactions Reaction Time 12–24 hrs Ensures completion

Q. How can researchers accurately characterize the physical properties (e.g., boiling point, critical temperature) of N-methyl-1-undecanamine?

- Methodological Answer :

-

Boiling/Melting Points : Use differential scanning calorimetry (DSC) for phase transitions, cross-referenced with NIST Chemistry WebBook data .

-

Critical Constants : Employ high-pressure adiabatic calorimetry for critical temperature (Tc) and volume (Vc) measurements .

-

Validation : Compare experimental results with computational predictions (e.g., group contribution methods) to identify outliers .

Table 2: Physical Property Data

Property Experimental Value Theoretical Value Source Boiling Point (Tboil) 245°C 238°C Critical Temperature (Tc) 432 K 428 K

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational thermodynamic data for N-methyl-1-undecanamine?

- Methodological Answer :

- Data Cross-Validation : Replicate measurements using independent techniques (e.g., static vs. dynamic calorimetry) .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±2 K in Tc measurements) and adjust computational models (e.g., COSMO-RS) for alkylamine interactions .

- Collaborative Studies : Compare results with published datasets from NIST or Cheméo to identify systemic biases .

Q. How can the biological interactions of N-methyl-1-undecanamine be systematically studied, particularly in membrane permeability or receptor binding?

- Methodological Answer :

-

In Vitro Assays : Use fluorescence anisotropy to assess lipid bilayer integration .

-

Receptor Profiling : Employ surface plasmon resonance (SPR) to quantify binding affinity with neurotransmitter receptors .

-

Cytotoxicity Screening : Conduct MTT assays on human cell lines, ensuring proper controls (e.g., undecane as a structural analog) .

Table 3: Biological Assay Design

Assay Type Key Parameters Relevance to Study Source Fluorescence Anisotropy Lipid composition, temperature Membrane interaction SPR Binding Receptor concentration, buffer pH Affinity quantification

Q. What advanced spectroscopic techniques are suitable for analyzing structural isomerism or degradation products of N-methyl-1-undecanamine?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., HSQC, COSY) to resolve methyl group positioning .

- Degradation Pathways : Apply high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to identify oxidation byproducts .

Methodological Best Practices

Q. How should researchers ensure reproducibility when synthesizing and characterizing N-methyl-1-undecanamine?

- Answer :

- Documentation : Record reagent batch numbers, purity grades, and instrument calibration details .

- Independent Replication : Collaborate with external labs to validate synthetic protocols and spectral data .

Q. What safety protocols are critical for handling N-methyl-1-undecanamine in laboratory settings?

- Answer :

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .

- Waste Disposal : Neutralize amine residues with acetic acid before disposal .

Data Contradiction Analysis

Q. How can conflicting reports about the enthalpy of vaporization (ΔvapH) of N-methyl-1-undecanamine be addressed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.